molecular formula C12H11NO5 B1344496 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid CAS No. 89205-08-3

5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1344496
CAS No.: 89205-08-3
M. Wt: 249.22 g/mol
InChI Key: ZMWIKEPCGCDJQP-UHFFFAOYSA-N
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Description

Nomenclature and Molecular Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The complete International Union of Pure and Applied Chemistry name precisely describes the molecular structure: this compound. This nomenclature system clearly identifies the oxazole core with its characteristic 1,3-positioning of the oxygen and nitrogen atoms, the carboxylic acid substitution at position 4, and the dimethoxyphenyl group attached at position 5. The numbering system for oxazoles begins with oxygen at position 1, followed by the carbon atoms and nitrogen at position 3, providing a logical framework for describing substitution patterns.

The molecular identification parameters for this compound have been well-established through various analytical methods. The molecular formula C₁₂H₁₁NO₅ indicates the presence of twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, and five oxygen atoms, resulting in a molecular weight of 249.22 grams per mole. The CAS Registry Number 89205-08-3 provides a unique identifier that facilitates precise chemical communication and database searches across global chemical literature. Additional molecular descriptors include the InChI string InChI=1S/C12H11NO5/c1-16-8-4-3-7(5-9(8)17-2)11-10(12(14)15)13-6-18-11/h3-6H,1-2H3,(H,14,15) and the simplified molecular-input line-entry system representation COC1=C(C=C(C=C1)C2=C(N=CO2)C(=O)O)OC, which encode the complete structural information in standardized formats.

The three-dimensional molecular structure reveals important spatial relationships between functional groups. The dimethoxyphenyl substituent at position 5 introduces significant steric and electronic effects that influence the compound's overall properties. The methoxy groups at the 3 and 4 positions of the phenyl ring create an electron-rich aromatic system that contrasts with the electron-deficient nature of the oxazole ring. This electronic complementarity contributes to the compound's stability and reactivity patterns. The carboxylic acid group at position 4 of the oxazole ring provides both hydrogen bonding capability and ionizable functionality, making the compound potentially valuable for biological applications and synthetic transformations.

Property Value Source
Molecular Formula C₁₂H₁₁NO₅
Molecular Weight 249.22 g/mol
CAS Number 89205-08-3
Purity >97%
InChI Key ZMWIKEPCGCDJQP-UHFFFAOYSA-N

Historical Context in Heterocyclic Chemistry

The development of oxazole chemistry represents one of the most significant chapters in the evolution of heterocyclic organic chemistry. The historical foundation of oxazole synthesis can be traced to the pioneering work of Emil Fischer, who developed the Fischer oxazole synthesis in 1896. This groundbreaking method involved the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid, establishing one of the first reliable synthetic routes to oxazole derivatives. Fischer's work during his tenure at Berlin University laid the groundwork for understanding the fundamental reactivity patterns of oxazole systems and provided the chemical community with practical access to these important heterocycles.

The subsequent development of oxazole synthetic methodology gained momentum through the contributions of Sir Robert Robinson and Siegmund Gabriel, who described the Robinson-Gabriel synthesis in 1909 and 1910, respectively. This synthesis involves the intramolecular cyclization and dehydration of 2-acylamino-ketones to form oxazole rings, providing an alternative approach that complemented Fischer's earlier work. The Robinson-Gabriel synthesis proved particularly valuable for preparing 2,5-diaryloxazoles and became one of the standard methods for oxazole construction. The historical significance of this reaction extends beyond its synthetic utility to encompass its role in establishing fundamental principles of heterocyclic ring formation.

The period following the First World War marked a crucial turning point in oxazole chemistry, driven primarily by the discovery of penicillin and its oxazole-containing structural motifs. This breakthrough highlighted the biological significance of oxazole-containing compounds and stimulated intensive research into their synthesis and properties. The recognition that many naturally occurring bioactive compounds contained oxazole rings provided strong motivation for developing improved synthetic methods and understanding structure-activity relationships. Research efforts during this period established that oxazoles could serve as versatile building blocks for complex natural products and pharmaceutical compounds.

Modern oxazole chemistry has evolved to encompass sophisticated synthetic strategies and applications across multiple disciplines. The development of transition metal-catalyzed methodologies has revolutionized oxazole synthesis, enabling the preparation of highly functionalized derivatives under mild conditions. Recent advances have included dirhodium-catalyzed reactions of diazoacetates with oximes, providing efficient access to 4-vinyl-5-methoxyoxazoles in high yields. Additionally, palladium-catalyzed direct arylation reactions have enabled regioselective functionalization of oxazole rings, expanding the scope of accessible derivatives. These methodological advances have positioned oxazole chemistry as a cornerstone of modern heterocyclic synthesis.

Historical Period Key Development Contributors Impact
1896 Fischer Oxazole Synthesis Emil Fischer First reliable oxazole synthesis method
1909-1910 Robinson-Gabriel Synthesis Robinson & Gabriel Alternative cyclization approach
Post-WWI Penicillin Discovery Impact Various researchers Recognition of biological significance
Modern Era Transition Metal Catalysis Multiple groups Advanced synthetic methodologies

The historical development of methods for synthesizing compounds like this compound reflects the broader evolution of heterocyclic chemistry from empirical observations to sophisticated mechanistic understanding. Early synthetic approaches relied heavily on harsh reaction conditions and limited substrate scope, while contemporary methods emphasize selectivity, mild conditions, and broad functional group tolerance. The progression from Fischer's original cyanohydrin-aldehyde condensation to modern transition metal-catalyzed approaches illustrates the remarkable advances achieved in synthetic methodology over more than a century of research.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-16-8-4-3-7(5-9(8)17-2)11-10(12(14)15)13-6-18-11/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWIKEPCGCDJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=CO2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649265
Record name 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89205-08-3
Record name 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

A typical synthetic route involves:

Example Method Using Cyclization of α-Acylaminoketones

  • Starting from 3,4-dimethoxybenzaldehyde, the corresponding α-acylaminoketone is synthesized.
  • Cyclodehydration is performed using polyphosphoric acid or phosphorus oxychloride under reflux conditions to form the oxazole ring.
  • The carboxylic acid group is introduced or revealed by hydrolysis of ester intermediates or direct oxidation.

This method typically yields 50-60% product when using polyphosphoric acid, with potential improvements by optimizing reaction conditions.

Microwave-Assisted Synthesis

Recent advances include microwave irradiation to accelerate cyclization steps, improving yields and reducing reaction times. For example:

  • Polymer-bound intermediates are prepared and subjected to microwave irradiation in solvents like DMF with bases such as DIPEA.
  • Subsequent cyclization under microwave conditions yields oxazole derivatives efficiently.
  • This approach can be adapted to synthesize this compound analogs with high purity and yield.

Coupling and Functional Group Transformations

  • Coupling reactions using carbodiimide reagents (e.g., EDCI) and catalysts like DMAP in anhydrous dichloromethane facilitate the formation of amide or ester intermediates.
  • These intermediates can be cyclized or further transformed to yield the target oxazole carboxylic acid.
  • Washing and purification steps involve acid-base extractions and recrystallization from solvents such as dichloromethane and ethyl acetate to obtain high-purity products.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
α-Acylaminoketone formation 3,4-Dimethoxybenzaldehyde + amine derivatives - Precursor synthesis
Cyclodehydration Polyphosphoric acid or POCl3, reflux 48 h 50-60 Forms oxazole ring
Microwave-assisted cyclization DMF, DIPEA base, microwave irradiation, 120 °C, 1 h Quantitative Faster, higher yield
Coupling with EDCI/DMAP Anhydrous CH2Cl2, 0 °C to RT, 24 h 76 For amide intermediate formation
Purification Acid/base wash, drying, recrystallization - Ensures product purity

Research Findings and Optimization Notes

  • Use of microwave irradiation significantly improves reaction efficiency and yield compared to conventional heating.
  • Choice of base affects yield; DIPEA outperforms DBU in some cyclization steps.
  • The Bredereck reaction and cycloisomerization offer clean and economical alternatives for oxazole synthesis, potentially adaptable for this compound.
  • Purification by sequential washing with hydrochloric acid, sodium bicarbonate, and saline solutions followed by drying and recrystallization is critical for obtaining analytically pure material.
  • The overall synthetic strategy benefits from starting materials bearing the 3,4-dimethoxyphenyl group to ensure regioselectivity and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the carboxylic acid group.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methoxy groups on the phenyl ring can also modulate the compound’s electronic properties, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Key structural analogues of 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid include:

Compound Name CAS RN Molecular Formula Substituents Melting Point (°C) Key Differences Source
5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid 89205-07-2 C₁₁H₉NO₄ 4-methoxyphenyl (mono-methoxy) 147–151 Reduced methoxy groups; lower MW
2,4-Dimethyl-5-oxazolecarboxylic acid 2510-37-4 C₆H₇NO₃ Methyl groups at 2,4-positions Not reported Simpler structure; no aromatic ring
5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid 143659-16-9 C₉H₇NO₄ Furan-2-yl substituent Not reported Heteroaromatic substitution
Triazole-thioacetic acid derivatives Not assigned Varies 3,4-Dimethoxyphenyl with triazole core Not reported Different heterocyclic core

Key Observations

Replacement of the phenyl group with furan (as in 5-(furan-2-yl)-1,3-oxazole-4-carboxylic acid) introduces a heteroaromatic system, which may alter electronic properties and binding affinity .

Synthetic Accessibility :

  • Triazole analogues (e.g., 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid) are synthesized via cyclocondensation reactions, differing from oxazole derivatives, which typically require oxazole ring formation via Hantzsch or Robinson-Gabriel syntheses .

Bioactivity Implications :

  • While direct pharmacological data for the target compound are lacking, related oxazole and triazole derivatives are explored for enzyme inhibition (e.g., phosphodiesterases) and antimicrobial activity .

Availability and Commercial Status

  • The target compound is listed as discontinued by CymitQuimica, though other suppliers may offer custom synthesis .
  • In contrast, 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid remains commercially available at a premium price (e.g., JPY 26,300/g) .

Computational Predictions

Structural-Activity Relationship (SAR) Trends

  • Methoxy Positioning : The 3,4-dimethoxy configuration may enhance interaction with hydrophobic enzyme pockets compared to 2,4-dimethoxy isomers .
  • Heterocyclic Core : Oxazole derivatives generally exhibit greater metabolic stability than triazole analogues due to reduced susceptibility to oxidative degradation .

Biological Activity

5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C12H11NO5C_{12}H_{11}NO_5 and a molecular weight of 249.22 g/mol. Its structure features a 1,3-oxazole ring and a carboxylic acid group, with two methoxy groups at the 3 and 4 positions on the phenyl ring. This unique configuration enhances its solubility and biological activity compared to similar compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : The compound shows promising cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDAC) , which are crucial for cancer cell proliferation .
  • Antimicrobial Activity : Like many oxazole derivatives, this compound has demonstrated antimicrobial properties against several bacterial strains. The presence of the oxazole ring is believed to contribute to its effectiveness .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may also have anti-inflammatory properties, potentially through the modulation of inflammatory pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound inhibits enzymes that are pivotal in cancer progression and inflammation.
  • Binding Affinity : Interaction studies have shown that the compound has a significant binding affinity to specific receptors and enzymes involved in tumor growth and inflammation .

Synthesis Methods

Several synthesis methods have been developed for producing this compound. Common approaches include:

  • Cyclization Reactions : These involve the reaction of appropriate precursors such as amino acids or nitriles to form the oxazole ring.
  • Functional Group Modifications : Introduction of the methoxy groups can be achieved through methylation reactions on phenolic precursors.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acidC11H9NO4Lacks one methoxy group
5-(2-Methoxyphenyl)-1,3-oxazole-4-carboxylic acidC11H9NO4Different positioning of methoxy group
5-(Phenyl)-1,3-oxazole-4-carboxylic acidC10H9NO3No methoxy groups; simpler structure

The presence of two methoxy groups at positions 3 and 4 enhances both solubility and biological activity compared to these analogs .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .
  • Antimicrobial Testing : Another study evaluated its antimicrobial properties against multiple bacterial strains and found it to be effective in inhibiting growth at low concentrations .

Q & A

Q. What mechanistic insights can be gained from studying the compound’s interaction with metal catalysts in cross-coupling reactions?

  • Methodological Answer: Employ Pd-catalyzed Suzuki-Miyaura reactions to functionalize the dimethoxyphenyl ring. Track reaction progress via ¹⁹F NMR (if fluorinated boronic acids are used) and analyze regioselectivity with X-ray crystallography. Compare catalytic efficiency of Pd(OAc)₂ vs. PdCl₂(dppf) .

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